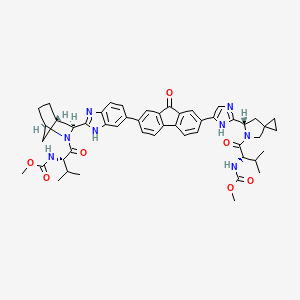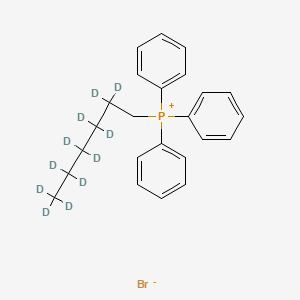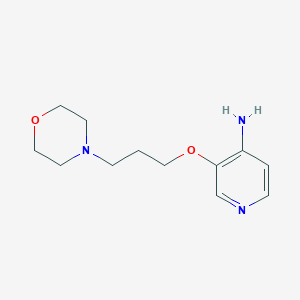
ent-Ritonavir
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ent-Ritonavir: is a stereoisomer of Ritonavir, an antiretroviral drug used primarily in the treatment of HIV/AIDS. It belongs to the class of protease inhibitors, which work by inhibiting the protease enzyme that HIV uses to replicate. This compound is structurally similar to Ritonavir but differs in the spatial arrangement of its atoms, which can influence its biological activity and pharmacokinetics.
准备方法
Synthetic Routes and Reaction Conditions
. The synthetic route typically includes:
Formation of the Thiazolyl Ring: : This is achieved through a cyclization reaction involving the appropriate precursors.
Introduction of the Phenylmethyl Groups: : These groups are introduced through a series of reactions, including Friedel-Crafts acylation.
Attachment of the Hydroxybutyl Group: : This step involves the coupling of a hydroxybutyl moiety to the core structure.
Final Modifications:
Industrial Production Methods
Industrial production of ent-Ritonavir involves large-scale chemical synthesis, which requires careful control of reaction conditions to ensure the purity and yield of the final product. The process typically includes:
Batch or Continuous Flow Synthesis: : Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Purification Techniques: : Techniques such as crystallization, chromatography, and distillation are used to purify the compound.
Quality Control: : Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.
化学反应分析
Types of Reactions
ent-Ritonavir undergoes various chemical reactions, including:
Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.
Substitution: : Substitution reactions are used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.
Substitution: : Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be used for further research or as intermediates in the synthesis of other compounds.
科学研究应用
ent-Ritonavir has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of other pharmaceutical compounds.
Biology: : Studied for its effects on biological systems, including its role in inhibiting viral proteases.
Medicine: : Investigated for its potential use in treating viral infections, particularly HIV/AIDS.
Industry: : Employed in the development of new antiviral drugs and as a reference compound in pharmaceutical research.
作用机制
ent-Ritonavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of viral particles. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional units. This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals.
Molecular Targets and Pathways
The primary molecular target of this compound is the HIV protease enzyme. The compound interacts with the enzyme's active site, leading to the inhibition of its proteolytic activity. The pathways involved include the viral replication cycle and the processing of viral proteins.
相似化合物的比较
ent-Ritonavir is compared with other protease inhibitors, such as Lopinavir, Darunavir, and Atazanavir. While these compounds share similar mechanisms of action, this compound's unique stereochemistry may offer advantages in terms of potency, bioavailability, and resistance profile.
Similar Compounds
Lopinavir: : Another protease inhibitor used in combination with Ritonavir.
Darunavir: : A second-generation protease inhibitor with a different chemical structure.
Atazanavir: : A protease inhibitor used in the treatment of HIV/AIDS.
属性
分子式 |
C37H48N6O5S2 |
|---|---|
分子量 |
720.9 g/mol |
IUPAC 名称 |
1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1 |
InChI 键 |
NCDNCNXCDXHOMX-LXSYHGDLSA-N |
手性 SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
规范 SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)



![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)







